![molecular formula C11H20O2 B13323303 2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13323303.png)
2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a tetrahydrofuran ring and a decane ring, with an ethan-1-ol group attached. The presence of the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL typically involves the formation of the spirocyclic structure followed by the introduction of the ethan-1-ol group. One common method involves the reaction of a suitable precursor, such as a tetrahydrofuran derivative, with a decane derivative under specific conditions to form the spiro linkage. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may allow for unique binding interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethan-1-amine: Similar spirocyclic structure but with a pyridine ring.
6-Oxaspiro[4.5]decan-9-ol: Similar spirocyclic structure but with a hydroxyl group instead of an ethan-1-ol group.
Uniqueness
2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL is unique due to its specific combination of the spirocyclic structure and the ethan-1-ol group.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(6-oxaspiro[4.5]decan-9-yl)ethanol |
InChI |
InChI=1S/C11H20O2/c12-7-3-10-4-8-13-11(9-10)5-1-2-6-11/h10,12H,1-9H2 |
InChI Key |
PNCQUKSNGGPYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


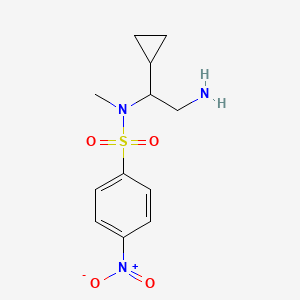
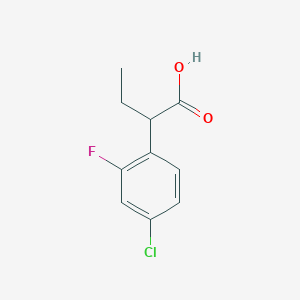
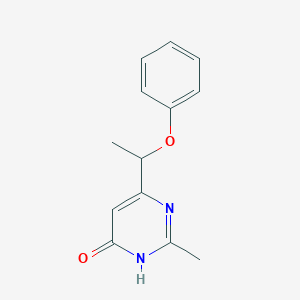
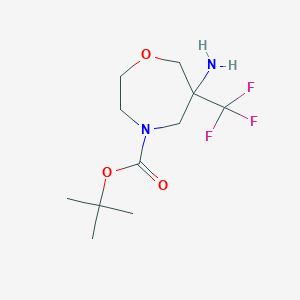
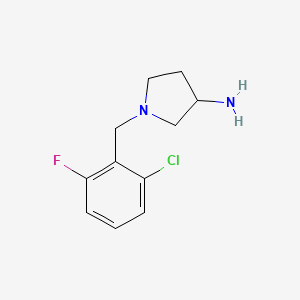
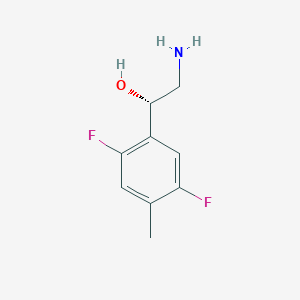
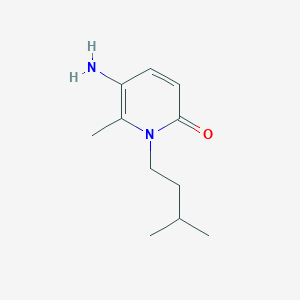
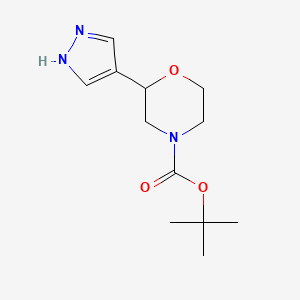
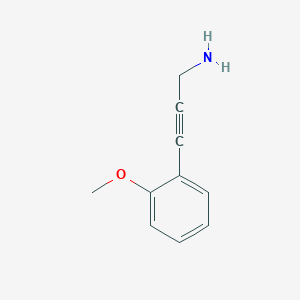
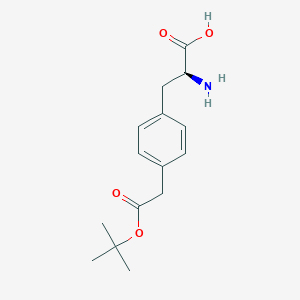
![1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13323284.png)
![4-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323287.png)

amine](/img/structure/B13323297.png)
